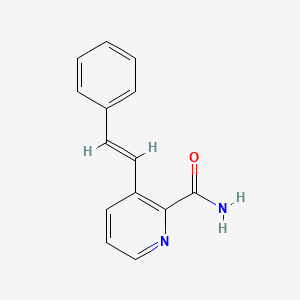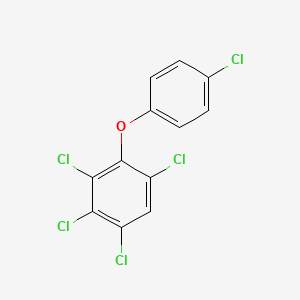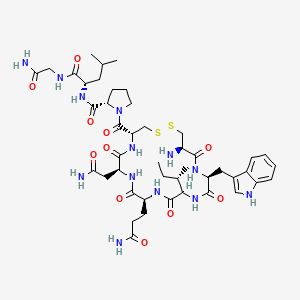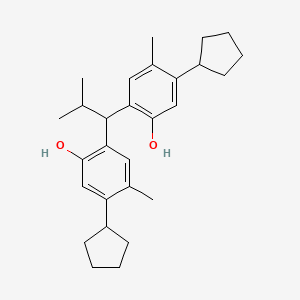
2-benzylphenolate;ethyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylphenolate;ethyl(triphenyl)phosphanium is a chemical compound that combines the properties of 2-benzylphenolate and ethyl(triphenyl)phosphanium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 2-benzylphenol with ethyl(triphenyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenolate group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylphenone derivatives, while reduction can produce benzylphenol .
Aplicaciones Científicas De Investigación
2-Benzylphenolate;ethyl(triphenyl)phosphanium has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role in drug delivery systems and as a precursor for bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-benzylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can act as a nucleophile, participating in various chemical reactions. The triphenylphosphanium moiety can facilitate the delivery of the compound to specific cellular targets, enhancing its efficacy in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylphenol: A precursor in the synthesis of 2-benzylphenolate;ethyl(triphenyl)phosphanium.
Ethyl(triphenyl)phosphonium bromide: Another precursor used in the synthesis.
Triphenylphosphine: A related compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to its combined properties of both 2-benzylphenolate and ethyl(triphenyl)phosphanium.
Propiedades
Número CAS |
93841-00-0 |
|---|---|
Fórmula molecular |
C33H31OP |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
2-benzylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C13H12O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h3-17H,2H2,1H3;1-9,14H,10H2/q+1;/p-1 |
Clave InChI |
KAQXACPOJULORF-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


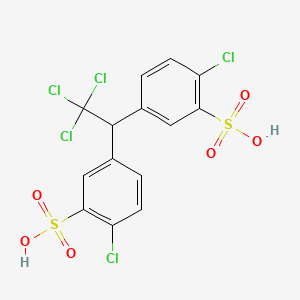
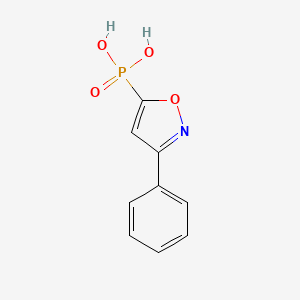
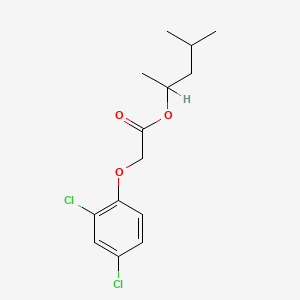

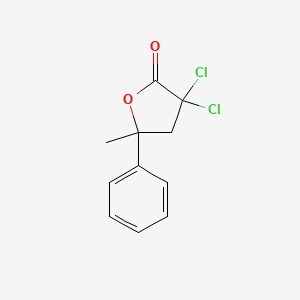
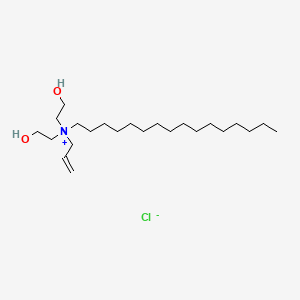

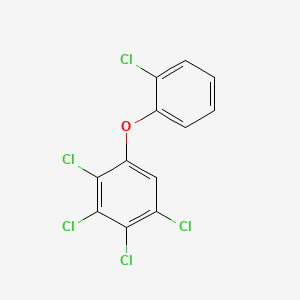
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
